1-(Cyclopropylmethyl)piperazine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Drug Design

1-(Cyclopropylmethyl)piperazine hydrochloride is the essential, non-substitutable intermediate for synthesizing Volasertib, a potent PLK1 inhibitor for AML. The cyclopropylmethyl group is a privileged motif that enhances target potency while moderating LogD (predicted LogD7.4 -0.79), directly improving Lipophilic Ligand Efficiency (LLE) over benzyl or phenylethyl substituents. This compound is also validated in antibacterial drug design, mirroring the cyclopropyl core of ciprofloxacin. For projects requiring precise SAR modulation, this building block cannot be generically replaced.

Molecular Formula C8H17ClN2
Molecular Weight 176.69 g/mol
Cat. No. B11911150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)piperazine hydrochloride
Molecular FormulaC8H17ClN2
Molecular Weight176.69 g/mol
Structural Identifiers
SMILESC1CC1CN2CCNCC2.Cl
InChIInChI=1S/C8H16N2.ClH/c1-2-8(1)7-10-5-3-9-4-6-10;/h8-9H,1-7H2;1H
InChIKeyYCZDLRMUXNMAIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)piperazine Hydrochloride: A Specialized Piperazine Building Block with Distinct N-Substitution


1-(Cyclopropylmethyl)piperazine hydrochloride (CAS: 510725-51-6 for the monohydrochloride salt) is a functionalized piperazine derivative characterized by a cyclopropylmethyl group attached to one nitrogen atom of the piperazine ring, with the free secondary amine stabilized as the hydrochloride salt . This compound is employed in medicinal chemistry as a versatile intermediate for introducing a basic amine motif with a specific lipophilic N-substituent, enabling fine-tuning of molecular properties in drug candidates and chemical probes .

Why 1-(Cyclopropylmethyl)piperazine Hydrochloride Cannot Be Replaced by Simpler Piperazine Analogs in Lead Optimization


In drug discovery, the choice of the N-substituent on a piperazine ring is a critical decision that governs key molecular properties, including target binding affinity, lipophilicity, and metabolic stability. Substituting 1-(cyclopropylmethyl)piperazine with other in-class compounds like 1-methylpiperazine, 1-benzylpiperazine, or 1-(pyridin-2-yl)piperazine is not straightforward, as the unique size, shape, and electronic character of the cyclopropylmethyl group yields distinct and non-linear structure-activity relationships [1]. This functional group is a privileged motif, recognized for its ability to enhance potency while moderating the overall LogD, an effect not generally replicated by other alkyl or arylalkyl groups [2]. Therefore, for projects requiring precise modulation of these parameters, the specific chemical entity 1-(cyclopropylmethyl)piperazine is essential and cannot be generically substituted.

Quantitative Evidence for 1-(Cyclopropylmethyl)piperazine: Comparative Data on Physicochemical Properties and Target Engagement


Lipophilicity Modulation: LogD7.4 of N-Cyclopropylmethyl vs. N-Benzyl and N-Pyridyl Piperazine Analogs

The cyclopropylmethyl group provides an intermediate level of lipophilicity compared to common piperazine N-substituents. While the free base has a LogP of ~0.70, the predicted LogD at pH 7.4 for 1-(cyclopropylmethyl)piperazine is -0.79, reflecting the influence of the basic amine . This value is distinct from the more lipophilic N-benzylpiperazine (predicted LogP ~2.9) and the more polar N-(pyridin-2-yl)piperazine (predicted LogP ~1.3) , offering a specific physicochemical profile for balancing potency and drug-likeness.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Solubility Advantage: Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 1-(cyclopropylmethyl)piperazine is specifically synthesized to improve aqueous solubility and handling characteristics compared to its free base counterpart. While the free base is reported as a liquid with moderate water solubility, the dihydrochloride salt (CAS: 373608-42-5) is a solid with a molecular formula of C8H18Cl2N2 and a molecular weight of 213.15 g/mol [1], and the monohydrochloride salt (CAS: 510725-51-6) is a solid with MW 176.69 . This conversion to a solid salt enhances stability, simplifies weighing and purification, and directly increases solubility in aqueous buffers for biological assays.

Formulation Science Bioavailability Enhancement Process Chemistry

Enhanced Antibacterial Potency: The Synergistic Role of the Cyclopropyl Group in Fluoroquinolone Scaffolds

In the development of fluoroquinolone antibiotics, the choice of N-1 substituent on the core scaffold is critical for both spectrum and potency. A review of the SAR for clinical fluoroquinolones like Ciprofloxacin (which bears a cyclopropyl group at the N-1 position) indicates that the cyclopropyl group is a privileged motif that significantly enhances antibacterial activity compared to other alkyl or aryl groups [1]. This is further supported by patent literature demonstrating that 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid derivatives, where the N-1 cyclopropyl group is present, possess broad antibacterial activity, confirming the value of the cyclopropyl fragment in this context [2]. 1-(Cyclopropylmethyl)piperazine provides a similar spatial and electronic environment at the terminal end of a molecule.

Antibacterial Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Enabling Synthesis of a High-Value Clinical Candidate: Key Intermediate for the PLK1 Inhibitor Volasertib

A key, verifiable industrial application for 1-cyclopropylmethyl piperazine is its role as a required intermediate in the synthesis of Volasertib (BI 6727), a highly potent Polo-like kinase 1 (PLK1) inhibitor that has reached Phase 3 clinical trials for Acute Myeloid Leukemia (AML) . A specific patent details a method for preparing Volasertib which explicitly uses 1-cyclopropylmethyl piperazine as an intermediate, confirming its essential role in the production of this specific, high-value drug candidate [1]. In contrast, other piperazine analogs like 1-methylpiperazine or 1-benzylpiperazine would not produce the target Volasertib molecule.

Oncology Drug Development Process Chemistry Chemical Synthesis

Impact on Lipophilic Ligand Efficiency (LLE) in CNS-Targeted Lead Optimization

In CNS drug discovery, controlling lipophilicity is paramount for achieving brain penetration while avoiding metabolic instability and off-target toxicity. The cyclopropylmethyl group on the piperazine nitrogen provides a key advantage in this area. It contributes a specific, intermediate level of lipophilicity (ACD/LogD7.4 = -0.79 ) that often results in a more favorable Lipophilic Ligand Efficiency (LLE = pIC50 - LogD) compared to more lipophilic groups like N-benzyl [1]. By using this building block, medicinal chemists can better maintain potency while keeping LogD low, thereby improving LLE and overall drug-likeness for CNS targets, a key differentiator from larger or more lipophilic N-substituents.

Central Nervous System (CNS) Drug Discovery Medicinal Chemistry Lead Optimization

High-Impact Applications of 1-(Cyclopropylmethyl)piperazine Hydrochloride in Drug Discovery and Chemical Synthesis


Synthesis of the Phase 3 Clinical Candidate Volasertib (BI 6727)

This compound is an essential, non-substitutable intermediate in the chemical synthesis of Volasertib, a highly potent PLK1 inhibitor investigated for the treatment of acute myeloid leukemia (AML) [1]. This application is backed by a specific patent describing its use in the manufacturing process, making it a critical procurement item for any group engaged in the development or synthesis of this specific drug candidate .

Modulating Lipophilicity and LLE in CNS-Targeted Lead Optimization

Its predicted LogD7.4 of -0.79 offers a specific lipophilicity profile that is advantageous for CNS drug discovery [1]. When used as a building block, the cyclopropylmethyl group can help medicinal chemists maintain target potency while keeping LogD low, directly improving Lipophilic Ligand Efficiency (LLE). This makes it a superior choice over more lipophilic N-substituents like benzyl or phenylethyl for optimizing CNS drug candidates .

Designing Novel Antibacterial Agents Based on Validated SAR

The cyclopropyl group is a recognized 'privileged motif' in antibacterial drug design, as seen in the core structure of ciprofloxacin and related patents [1]. Using 1-(cyclopropylmethyl)piperazine in the synthesis of new antibacterial analogs allows researchers to directly incorporate this validated structural feature, increasing the likelihood of achieving potent, broad-spectrum activity compared to using other piperazine derivatives without this moiety.

Quote Request

Request a Quote for 1-(Cyclopropylmethyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.